REACTION_CXSMILES
|
[N+](C1C=CC(COC(N2C[C@@H](S)C[C@H]2C(N2CCN(C(=O)COCCNC(OCC3C=CC([N+]([O-])=O)=CC=3)=O)CC2)=O)=O)=CC=1)([O-])=O.[CH2:48]([CH2:50][NH2:51])[OH:49].[C:52]1(=O)[O:57][C:55](=[O:56])[C:54]2=[CH:58][CH:59]=[CH:60][CH:61]=[C:53]12>C1(C)C=CC=CC=1>[C:52]1(=[O:57])[N:51]([CH2:50][CH2:48][OH:49])[C:55](=[O:56])[C:54]2=[CH:58][CH:59]=[CH:60][CH:61]=[C:53]12
|
Name
|
(2S, 4S )-1-(p-nitrobenzyloxycarbonyl)-2-(4-(2-(2-(p-nitrobenzyloxycarbonylamino) ethoxy)acetyl)piperazine-1-yl) carbonyl-4-mercaptopyrrolidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(COC(=O)N2[C@@H](C[C@@H](C2)S)C(=O)N2CCN(CC2)C(COCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
14.81 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
After concentration of the reaction solution, a residue was crystallized from chloroform
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1CCO)=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+](C1C=CC(COC(N2C[C@@H](S)C[C@H]2C(N2CCN(C(=O)COCCNC(OCC3C=CC([N+]([O-])=O)=CC=3)=O)CC2)=O)=O)=CC=1)([O-])=O.[CH2:48]([CH2:50][NH2:51])[OH:49].[C:52]1(=O)[O:57][C:55](=[O:56])[C:54]2=[CH:58][CH:59]=[CH:60][CH:61]=[C:53]12>C1(C)C=CC=CC=1>[C:52]1(=[O:57])[N:51]([CH2:50][CH2:48][OH:49])[C:55](=[O:56])[C:54]2=[CH:58][CH:59]=[CH:60][CH:61]=[C:53]12
|
Name
|
(2S, 4S )-1-(p-nitrobenzyloxycarbonyl)-2-(4-(2-(2-(p-nitrobenzyloxycarbonylamino) ethoxy)acetyl)piperazine-1-yl) carbonyl-4-mercaptopyrrolidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(COC(=O)N2[C@@H](C[C@@H](C2)S)C(=O)N2CCN(CC2)C(COCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
14.81 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
After concentration of the reaction solution, a residue was crystallized from chloroform
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1CCO)=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |